molecular formula C15H16F3N3O2 B11485054 3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide

3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide

Cat. No.: B11485054
M. Wt: 327.30 g/mol
InChI Key: QIZPRFKGOOWMMR-UHFFFAOYSA-N
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Description

3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide is a complex organic compound that features a trifluoromethyl group, an imidazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide: shares structural similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .

Properties

Molecular Formula

C15H16F3N3O2

Molecular Weight

327.30 g/mol

IUPAC Name

3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]butanamide

InChI

InChI=1S/C15H16F3N3O2/c1-9(2)8-11(22)20-14(15(16,17)18)13(23)19-12(21-14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,20,22)(H,19,21,23)

InChI Key

QIZPRFKGOOWMMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1(C(=O)NC(=N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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